molecular formula C10H21N3O B1468135 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide CAS No. 1249552-28-0

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Cat. No. B1468135
M. Wt: 199.29 g/mol
InChI Key: DBHFNZQOWBKQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide, or 2-APB, is a small molecule that is commonly used in scientific research. It is a derivative of the amino acid pyrrolidine and is a member of the class of compounds known as “amines”. 2-APB has been used in a variety of research studies due to its ability to modulate cell signaling pathways and its ability to interact with a wide range of proteins.

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Novel Synthesis Methods : Innovative methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a related compound, have been developed. These methods utilize n-butyl (3R)-4-amino-3-phenylbutyrate, leading to (R)-Phenotropil in significant yields. This showcases the compound's potential as an intermediate in the synthesis of various pharmaceuticals (Vorona et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, structurally related to the queried compound, have been synthesized and shown to offer promising corrosion inhibition efficiencies. This indicates potential industrial applications, particularly in protecting materials in acidic and oil mediums (Yıldırım & Cetin, 2008).

Chemical Structure and Molecular Interaction

  • Crystal Structure Analysis : Detailed studies on the crystal structure of compounds similar to 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide reveal intricate patterns of intermolecular hydrogen bonds and molecular packing. These findings are crucial for understanding the compound's behavior in solid-state forms, impacting its storage and formulation in pharmaceutical applications (Sethusankar et al., 2001).

Biological Activity and Pharmaceutical Relevance

  • Antibacterial and Anticancer Potential : Certain derivatives of acetamide, structurally related to the queried compound, have shown moderate herbicidal, fungicidal, and antibacterial activities. This hints at the potential biomedical applications of the compound and its derivatives in developing new therapeutic agents (Hu Jingqian et al., 2016; Nabila et al., 2017).

Molecular Docking and Drug Design

  • Drug Design and Analysis : Structural analysis and molecular docking studies on derivatives of acetamide have provided insights into their interaction with biological targets. Such studies are foundational in drug discovery and design, paving the way for the development of new drugs based on the structural framework of compounds like 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide (Sharma et al., 2018).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-butan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-8(2)12-10(14)7-13-5-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFNZQOWBKQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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